2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate
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Overview
Description
2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate is a phosphorus-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate typically involves the reaction of chloromethylphosphonic dichloride with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
ClCH2P(O)Cl2+HOCH2CH2OH→ClCH2P(O)(OCH2CH2O)CH2Cl+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or crystallization, may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphoryl groups can undergo oxidation to form phosphates.
Reduction Reactions: The compound can be reduced to form phosphonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphinates with various functional groups.
Oxidation Reactions: Products include phosphates.
Reduction Reactions: Products include phosphonates.
Scientific Research Applications
2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential use as a biochemical probe or as a component in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate involves its interaction with molecular targets through its reactive chloromethyl and phosphoryl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include:
Covalent Modification: The compound can covalently modify nucleophilic residues in proteins, such as cysteine or serine residues.
Enzyme Inhibition: By modifying the active site of enzymes, the compound can inhibit their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(chloromethyl)pyridine: A heterocyclic compound with similar chloromethyl groups.
Bis(chloromethyl)phosphinic chloride: A related phosphorus-containing compound with similar reactivity.
Uniqueness
2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate is unique due to its combination of chloromethyl and phosphoryl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1,2-bis[bis(chloromethyl)phosphoryloxy]ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4O4P2/c7-3-15(11,4-8)13-1-2-14-16(12,5-9)6-10/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSVZYQPBMKJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(CCl)CCl)OP(=O)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4O4P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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